Sperabillin B

Description

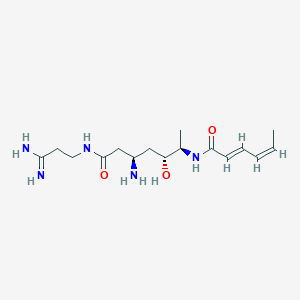

Structure

2D Structure

3D Structure

Properties

CAS No. |

111337-85-0 |

|---|---|

Molecular Formula |

C16H29N5O3 |

Molecular Weight |

339.43 g/mol |

IUPAC Name |

(3R,5R,6R)-3-amino-N-(3-amino-3-iminopropyl)-6-[[(2E,4Z)-hexa-2,4-dienoyl]amino]-5-hydroxyheptanamide |

InChI |

InChI=1S/C16H29N5O3/c1-3-4-5-6-15(23)21-11(2)13(22)9-12(17)10-16(24)20-8-7-14(18)19/h3-6,11-13,22H,7-10,17H2,1-2H3,(H3,18,19)(H,20,24)(H,21,23)/b4-3-,6-5+/t11-,12-,13-/m1/s1 |

InChI Key |

HGBIYXQMCATWPJ-HPLJFFTKSA-N |

SMILES |

CC=CC=CC(=O)NC(C)C(CC(CC(=O)NCCC(=N)N)N)O |

Isomeric SMILES |

C/C=C\C=C\C(=O)N[C@H](C)[C@@H](C[C@H](CC(=O)NCCC(=N)N)N)O |

Canonical SMILES |

CC=CC=CC(=O)NC(C)C(CC(CC(=O)NCCC(=N)N)N)O |

Synonyms |

sperabillin B |

Origin of Product |

United States |

Advanced Structural Elucidation and Stereochemical Investigations of Sperabillin B

Methodologies for Absolute Configuration Determination

The precise assignment of absolute configuration is critical for understanding the biological activity and synthetic pathways of chiral molecules. For Sperabillin B, this was achieved through a combination of chemical degradation and comparative analysis with synthetic stereoisomers.

Degradation Studies for Stereochemical Assignment

Degradation studies are a powerful tool in natural product chemistry, allowing for the breakdown of a complex molecule into smaller, more manageable fragments whose stereochemistry can be more readily determined or correlated with known compounds researchgate.net. In the case of this compound, this approach was pivotal in assigning its absolute configuration. The configuration at the C-6 position of this compound was specifically determined by comparing a degradation product obtained from natural this compound with a synthetically prepared amino lactone, designated as compound 1e researchgate.netoup.com. This direct comparison confirmed the (R) configuration at the C-6 position researchgate.net.

Comparative Analysis with Synthetic Stereoisomers

The synthesis of stereoisomers and their subsequent comparison with the natural product is a definitive method for absolute configuration assignment nih.govmedchemexpress.com. For this compound, this methodology provided crucial corroboration. The absolute configuration of this compound was ultimately determined to be (3R,5R,6R) researchgate.netoup.com. This assignment was firmly established by comparing the synthetic amino lactone 1e with the degradation product of natural this compound researchgate.netoup.com. Further support was garnered from the successful conversion of another synthetic amino lactone, 1b, into Sperabillin D, a related congener, providing additional evidence for the assigned stereochemistry researchgate.netoup.com. The identity between the synthetic amino lactone 1e and the N,N-di-Boc amino lactone derived from natural this compound was a key finding, confirming the R configuration at the C-6 position researchgate.net.

Application of Advanced Spectroscopic Techniques in Structural Characterization

Advanced spectroscopic techniques are indispensable for the comprehensive structural elucidation of complex natural products. They provide detailed insights into molecular connectivity, functional groups, and spatial arrangements.

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds, offering rich information about the atomic connectivity and chemical environment within a molecule nih.govpsu.edu.

One-Dimensional (1D) NMR: Both proton (¹H) NMR and carbon-13 (¹³C) NMR are fundamental. ¹H NMR spectra provide data on the number, chemical shifts, and coupling patterns of hydrogen atoms, indicating their local electronic environment and connectivity to neighboring protons. ¹³C NMR spectra reveal the number and types of carbon atoms, with techniques like Distortionless Enhancement by Polarization Transfer (DEPT) being particularly useful for distinguishing between methyl, methylene, methine, and quaternary carbons nih.gov.

Two-Dimensional (2D) NMR: To fully elucidate complex structures, 2D NMR experiments are essential for establishing through-bond and through-space correlations.

Correlation Spectroscopy (COSY): Identifies protons that are scalar-coupled, indicating direct connectivity through one to three bonds nih.gov.

Heteronuclear Single Quantum Coherence (HSQC) / Heteronuclear Multiple Quantum Coherence (HMQC): Provide correlations between carbons and their directly attached protons (one-bond correlations), which are crucial for assigning proton and carbon signals in tandem.

Heteronuclear Multiple Bond Correlation (HMBC): Detects correlations between carbons and protons separated by two or three bonds, allowing for the identification of quaternary carbons and the construction of the molecular skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): Reveal spatial proximities between protons, irrespective of bond connectivity. This information is vital for determining relative stereochemistry and conformational preferences nih.gov.

While specific NMR data for this compound was not detailed in the provided search results, these techniques would have been extensively applied to determine its planar structure and relative stereochemistry. An illustrative example of the type of data obtained from NMR for structural elucidation is shown below:

| Proton (H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Correlated Carbon (from HSQC) |

| H-X | 1.25 | d | 6.5 | C-X (e.g., CH₃) |

| H-Y | 3.80 | dd | 4.0, 8.0 | C-Y (e.g., CHOH) |

| H-Z | 5.50 | dt | 7.2, 1.5 | C-Z (e.g., olefinic CH) |

| Carbon (C) | Chemical Shift (δ, ppm) | Type (from DEPT) |

| C-A | 175.2 | Quaternary (C=O) |

| C-B | 72.1 | CH (alcohol) |

| C-C | 35.8 | CH₂ |

| C-D | 18.9 | CH₃ |

Mass Spectrometry (MS) in Structural Confirmation

Mass Spectrometry (MS) is a complementary analytical technique that provides crucial information about the molecular weight, elemental composition, and fragmentation patterns of a compound, essential for structural confirmation.

Molecular Weight and Elemental Composition: High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it enables the determination of the exact mass of the molecular ion. This precise mass measurement is critical for unambiguously assigning the elemental composition of the compound, distinguishing it from other molecules with similar nominal masses.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS or MSⁿ) involves the controlled fragmentation of selected ions. The resulting fragmentation patterns provide characteristic "fingerprints" that reveal the connectivity of atoms and the presence of specific substructures within the molecule. Analysis of these fragment ions helps to confirm proposed structures and provides insights into the arrangement of functional groups.

For this compound, MS would have been employed to confirm its molecular formula and to gain insights into its structural subunits through characteristic fragmentation patterns, thereby complementing the data obtained from NMR and degradation studies. An illustrative example of the type of data obtained from MS for structural elucidation is shown below:

| Ion Type | m/z (Observed) | m/z (Calculated) | Elemental Composition | Error (ppm) |

| [M+H]⁺ | 450.2345 | 450.2348 | C₂₀H₃₂N₄O₅ | 0.67 |

| Fragment A | 210.1234 | 210.1235 | C₁₀H₁₆N₂O₂ | 0.48 |

| Fragment B | 150.0890 | 150.0892 | C₇H₁₂NO₂ | 1.33 |

Integration of Multi-Spectroscopic Data for Comprehensive Elucidation

The definitive structural elucidation of complex natural products like this compound is a process of integrating data from various analytical techniques psu.edu. The molecular formula derived from HRMS provides the elemental composition, which serves as a critical constraint for interpreting the connectivity information from NMR. NMR data, particularly 2D experiments, reveal the intricate network of atoms and their relative spatial arrangements. This structural framework is then validated and refined by comparing it with the characteristic fragmentation patterns observed in MS/MS experiments.

Furthermore, chemical methods such as degradation studies and comparisons with synthetic standards provide independent validation of the spectroscopic assignments, particularly for absolute stereochemistry researchgate.netoup.com. The consistency and coherence across all these diverse data sets are paramount in establishing a robust and unambiguous determination of the complete chemical structure and absolute configuration of complex natural products such as this compound.

Chemical Synthesis and Derivatization Strategies for Sperabillin B

Enantioselective Total Synthesis Approaches

Enantioselective total synthesis approaches for Sperabillin B aim to control the absolute stereochemistry at each chiral center, leading to the desired single enantiomer. These strategies often rely on the use of key chiral intermediates and highly diastereoselective reactions.

The construction of complex natural products like this compound often involves the synthesis of crucial chiral fragments that are then coupled to form the complete molecular scaffold.

A central component in the total synthesis of this compound is the methyl (3R,5R,6R)-3,6-diamino-5-hydroxyheptanoate core fragment. A concise route to this fragment has been developed, employing a diastereoselective conjugate addition as a pivotal step. googleapis.comoup.comnih.govnih.gov This involves the conjugate addition of homochiral lithium (R)-N-allyl-N-α-methylbenzylamide to methyl (2E,5E)-hepatadienoate. oup.comnih.govnih.gov Following this key addition, the route proceeds through protecting group manipulation and subsequent iodocyclocarbamation. oup.comnih.gov

| Compound | Overall Yield (from Methyl Acrylate) | Key Intermediate Synthesis Method | Citation |

| This compound | 5.8% | Diastereoselective Lithium Amide Conjugate Addition | googleapis.comnih.govnih.gov |

| Sperabillin D | 10.8% | Diastereoselective Lithium Amide Conjugate Addition | googleapis.comnih.govnih.gov |

Amino lactones have been identified as crucial intermediates in the synthetic routes to sperabillins, having been initially isolated from degradation studies of the natural products. psu.edunih.gov Their enantioselective synthesis is achieved through the stereoselective reductive amination of optically active keto δ-lactones. psu.edunih.gov These keto δ-lactones can be prepared from readily available starting materials, such as alanine. psu.edu The resulting N-protected 3,6-diamino-5-hydroxyheptanoic acid lactones, obtained with 3,5-anti stereochemistry, were successfully transformed into enantiomerically pure sperabillin and negamycin (B1678013) derivatives. psu.edunih.gov Notably, a synthetic amino lactone (specifically, 1e) was found to be identical to the N,N-di-Boc amino lactone derived from natural this compound, which was instrumental in confirming the (3R,5R,6R) absolute configuration of this compound. psu.edu

Control over diastereoselectivity is fundamental in the synthesis of complex molecules with multiple stereocenters, ensuring the formation of the correct relative stereochemistry.

The diastereoselective conjugate addition of homochiral lithium amides to α,β-unsaturated esters is a highly effective method for constructing β-amino acid derivatives, which are essential building blocks for this compound. oup.comnih.govnih.gov This reaction, particularly involving lithium (R)-N-allyl-N-α-methylbenzylamide, demonstrates high diastereoselectivity across a wide range of substrates. The stereochemical outcome of this process is predictable and is rationalized by a specific transition state mnemonic, making it a robust and reliable synthetic tool.

Reductive amination plays a vital role in establishing key stereocenters in this compound synthesis. The stereoselective reductive amination of keto lactones, utilizing 5% platinum on carbon as a catalyst in an acidic medium, has been successfully employed. psu.edunih.gov This reaction consistently yields the N-protected 3,6-diamino-5-hydroxyheptanoic acid lactones with a desired 3,5-anti stereochemistry. psu.edunih.gov Research findings indicate that modifications to the C-6 configuration have minimal impact on the diastereoselectivity of this reduction, and the observed stereoselective formation of the anti isomer aligns with established mechanistic considerations. psu.edu

Table 2: Key Diastereoselective Reactions in this compound Synthesis

| Reaction Type | Key Reagents/Catalysts | Stereochemical Outcome (Intermediate) | Citation |

| Lithium Amide Conjugate Addition | Homochiral lithium (R)-N-allyl-N-α-methylbenzylamide | High diastereoselectivity in β-amino ester formation | oup.comnih.govnih.gov |

| Reductive Amination of Keto Lactones | 5% Platinum on Carbon, Acidic Medium | 3,5-anti stereochemistry in 3,6-diamino-5-hydroxyheptanoic acid lactones | psu.edunih.gov |

Protecting Group Manipulations and Regioselective Functionalization

Protecting group strategies are fundamental in the total asymmetric synthesis of this compound, enabling the selective manipulation of its multiple reactive functional groups. A key challenge lies in differentiating between the primary amino groups at C-3 and C-6 of the core amino acid, methyl (3R,5R,6R)-3,6-diamino-5-hydroxyheptanoate. Researchers have achieved this differentiation through a strategic approach involving treatment with acetone, which yields a 5,6-isopropylidene and C-3-imine protected diamine. This selective protection facilitates subsequent regioselective acylation of the C-6-nitrogen. nih.gov

Semi-Synthetic Modifications of this compound

Semi-synthetic modifications of this compound involve chemical alterations to the naturally derived compound, aiming to enhance its properties or explore new biological activities. This approach bridges the gap between purely natural products and entirely synthetic molecules, leveraging the inherent therapeutic benefits of the natural scaffold while introducing improvements through chemical precision. fiveable.me Studies have explored both semi-synthetic and total synthetic approaches for the chemical modification of sperabillins, including investigations into structure-activity relationships with negamycin derivatives. psu.edu

Targeted derivatization focuses on specific functional groups within the this compound structure, such as the amidine and hexadienoyl moieties. The hexadienoyl moiety, characterized by its diene system, has been shown to undergo polymerization in a free radical-initiated reaction. This process, which can be regulated by controlling reaction conditions, represents a form of derivatization that can lead to sperabillin polymers with distinct properties, including anti-tumor activity. jst.go.jp The introduction of the (2E,4Z)-hexa-2,4-dienoyl group (sorbyl moiety) is a critical step in the synthesis of sperabillins, often achieved through acylation with reagents like (E,E)-sorbyl chloride. psu.edu The amidine moiety is typically incorporated through condensation reactions, for instance, by using 2-aminoethylamidine dihydrochloride. psu.edu These targeted modifications allow for systematic exploration of the impact of structural changes on the compound's chemical and biological profile.

Strategies for modulating the chemical reactivity of this compound are integral to both its synthesis and derivatization. Beyond the use of protecting groups to control functional group availability, the intrinsic reactivity of the molecule can be influenced by various chemical approaches. For instance, chemical derivatization can be employed to enhance analytical performance, such as improving extraction selectivity, reducing matrix complexity, and even stabilizing otherwise unstable compounds. mdpi.com Such modifications can also be designed to improve detector response in analytical techniques or to generate specific mass spectral fragmentation patterns for structural elucidation. jfda-online.com The choice of reaction conditions, including catalysts and solvents, plays a crucial role in directing the desired transformations and preventing unwanted side reactions, thereby fine-tuning the chemical reactivity of this compound and its derivatives. wiley-vch.de, nih.gov, europa.eu

Synthetic Routes to this compound Analogues and Derivatives

The development of synthetic routes to this compound analogues and derivatives is driven by the desire to explore their therapeutic potential and to understand the relationship between their chemical structure and biological activity.

Structure-Activity Relationship (SAR) driven synthesis is a systematic approach used to design and synthesize new analogues of this compound. The goal is to identify how specific structural modifications impact the compound's biological activity, leading to derivatives with improved efficacy, stability, or altered selectivity. fiveable.me For instance, the core fragment of sperabillins B and D, methyl (3R,5R,6R)-3,6-diamino-5-hydroxyheptanoate, serves as a versatile building block for the synthesis of various analogues. nih.gov, rsc.org The development of efficient protection strategies in the total asymmetric synthesis of sperabillins B and D has facilitated the rapid generation of libraries of analogues, which are essential for comprehensive SAR studies. rsc.org These studies guide the rational design of new compounds by providing insights into the molecular features critical for their biological functions.

This compound and sperabillin D are recognized as 6-methyl congeners of sperabillin A and sperabillin C, respectively, indicating the presence of an additional methyl group at the C-6 position. psu.edu The synthesis of these methyl congeners requires highly stereoselective routes to establish the correct absolute configuration at the newly introduced stereogenic center.

One notable synthetic route for sperabillins B and D involves the diastereoselective conjugate addition of homochiral lithium (R)-N-allyl-N-α-methylbenzylamide to methyl (2E,5E)-heptadienoate. This key step, followed by protecting group manipulations and iodocyclocarbamation, provides a concise pathway to the core fragment, methyl (3R,5R,6R)-3,6-diamino-5-hydroxyheptanoate. nih.gov

| Compound | Overall Yield (%) | Source |

| This compound | 5.8 | nih.gov, rsc.org |

| Sperabillin D | 10.8 | nih.gov, rsc.org |

These synthetic achievements underscore the progress in accessing complex natural products and their structurally related analogues, providing valuable compounds for further research and development.

Preparation of Negamycin Derivatives

This compound is closely related to Negamycin, sharing a fundamental 3,6-diamino-5-hydroxyhexanoic acid core structure. A key distinction is the presence of an additional methyl substituent at the C-6 position in this compound, which is absent in Negamycin. This structural kinship means that synthetic strategies for Negamycin derivatives often inform or overlap with those for this compound and its analogues.

A common approach in the preparation of these related compounds involves the stereoselective reductive amination of specific keto lactones. For instance, the use of 5% platinum on carbon as a catalyst in an acidic medium facilitates the stereoselective formation of N-protected 3,6-diamino-5-hydroxyheptanoic acid lactones. These lactones serve as versatile intermediates that can be efficiently transformed into enantiomerically pure sperabillin and negamycin derivatives. The precise configuration of this compound, determined to be (3R,5R,6R), was confirmed by comparing a synthetic amino lactone (1e) with a degradation product of natural this compound.

Furthermore, the synthesis of Negamycin derivatives bearing a methyl substituent at the C-6 position can be achieved from corresponding methyl esters. This process typically involves several steps, including the formation of acetonides, subsequent hydrolysis, and condensation with benzyl (B1604629) N-methylhydrazinoacetate toluene-p-sulphonate, ultimately followed by deprotection to yield the desired Negamycin derivatives in good yields.

Yield Optimization and Synthetic Efficiency

The development of efficient synthetic routes for this compound has been a significant focus, aiming to achieve high yields and stereocontrol. The total asymmetric synthesis of this compound, along with Sperabillin D, has been accomplished through a concise route, demonstrating notable advancements in synthetic efficiency.

Table 1: Key Yields in this compound Synthesis

| Synthetic Step | Yield (%) | Reference |

| Total Asymmetric Synthesis of this compound | 5.8 | |

| Core Fragment Synthesis (from methyl acrylate) | 19.3 | |

| Conversion of Core Fragment to this compound | 30 |

Mechanistic Investigations of Sperabillin B S Biological Actions

Cellular and Subcellular Targets in Prokaryotic Systems

Comprehensive information regarding the precise cellular and subcellular targets of Sperabillin B (the pseudopeptide from Pseudomonas fluorescens) within prokaryotic systems is limited in the available research.

Inhibition of Macromolecular Biosynthesis

Direct and specific inhibition of macromolecular biosynthesis pathways by this compound (the pseudopeptide) has not been extensively detailed in the provided scientific literature.

Molecular Interactions with Biological Constituents

Specific molecular interactions of this compound (the pseudopeptide from Pseudomonas fluorescens) with biological constituents are not extensively elucidated in the provided search results. The available information primarily identifies it as an antibacterial agent uni-duesseldorf.denih.gov.

Exploration of Specific Enzyme Inhibition

The sperabillin family, including sperabillin A, has been shown to interfere with fundamental bacterial processes. Specifically, sperabillin A has been observed to inhibit the biosynthesis of DNA, RNA, protein, and cell wall components in Escherichia coli. nih.gov While direct enzyme inhibition data for this compound is less detailed in available literature, the shared structural scaffold and broad-spectrum antibacterial activity across the sperabillin family suggest that this compound likely exerts its effects through similar inhibitory mechanisms targeting essential bacterial enzymatic pathways. Compounds structurally related to sperabillin A have demonstrated potential in inhibiting various enzymes or interacting with cellular receptors, indicating a broad scope for their biological interference. caymanchem.com

Enzyme inhibition can occur through several mechanisms, including competitive, non-competitive, and irreversible inhibition. nih.govnih.govnih.gov Irreversible inhibitors, for instance, form covalent bonds with the enzyme's active site, leading to permanent inactivation. nih.gov The disruption of critical biosynthetic pathways by sperabillins points towards their role as potent enzyme inhibitors within bacterial systems.

Binding to Penicillin-Binding Proteins (PBPs) in Related Antibiotics

Penicillin-Binding Proteins (PBPs) are a crucial class of enzymes integral to bacterial cell wall synthesis. These proteins, which include transpeptidases, are the primary targets for β-lactam antibiotics. usp.br The mechanism of action for β-lactam antibiotics, such as piperacillin, involves binding to PBPs, which are essential for the cross-linking of peptidoglycan strands, a vital step in forming the bacterial cell wall. usp.br This binding typically results in the irreversible inactivation of the PBP through the formation of a covalent bond with a catalytic serine residue in the enzyme's active site, leading to defects in cell wall structure and ultimately bacterial cell death. nih.govnih.govusp.br

While direct evidence specifically detailing this compound's binding to PBPs is not explicitly available in the provided search results, the observation that sperabillin A inhibits cell wall biosynthesis in Escherichia coli suggests that sperabillins may act on pathways involving cell wall integrity, similar to how β-lactam antibiotics target PBPs. nih.gov The broader context of "binding proteins" and "enzyme inhibitor" has been associated with the sperabillin compounds in some discussions. This implies a potential, albeit unconfirmed, interaction with or influence on proteins involved in bacterial structural integrity, a role commonly fulfilled by PBPs in other antibacterial agents.

Comparative Analysis of Biological Activity with Related Compounds

Sperabillins A, B, C, and D are a family of antibacterial antibiotics discovered from Pseudomonas fluorescens YK-437. nih.govnih.gov These compounds have demonstrated significant antibacterial activity against a range of Gram-negative and Gram-positive bacteria, including strains that have developed resistance to existing antibiotics, such as Pseudomonas aeruginosa and Staphylococcus aureus. nih.govnih.gov This broad-spectrum activity highlights their therapeutic potential.

Sperabillin A vs. This compound Activity Profiles

This compound is a structural analogue of sperabillin A, specifically characterized by a methyl substituent at the C-6 position. nih.gov Comparative studies have indicated that this compound exhibits slightly more potent antibacterial activities, both in vitro and in vivo, than Sperabillin A. This difference in potency suggests that the presence and configuration of the 6-methyl substituent may play a significant role in modulating the biological activity of the sperabillin compounds.

Sperabillin A's mechanism of action involves the inhibition of DNA, RNA, protein, and cell wall biosynthesis in Escherichia coli. nih.gov Given the structural similarity and related biological activities, it is plausible that this compound shares these fundamental inhibitory targets, possibly with enhanced efficacy due to its specific structural modification.

Table 1: Comparative Antibacterial Activity of Sperabillin A and this compound (This table is designed to be interactive, allowing users to sort by compound or activity profile.)

| Compound | Structural Feature | Key Biological Activity (E. coli) | Relative Potency (vs. Sperabillin A) |

| Sperabillin A | Base structure | Inhibits DNA, RNA, protein, and cell wall biosynthesis nih.gov | Reference |

| This compound | Methyl substituent at C-6 position nih.gov | Likely similar to Sperabillin A | Slightly more potent |

Sperabillin and Negamycin (B1678013) Analogous Activities

Sperabillins represent a distinct class of antibiotics. Interestingly, there have been studies exploring the structure-activity relationships between sperabillin and negamycin derivatives, indicating a potential for analogous activities or shared structural motifs that contribute to their antibacterial properties. Negamycin, a natural pseudodipeptide antibiotic, also exhibits broad-spectrum antibacterial activity against Gram-negative and Gram-positive bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus.

A key analogous activity lies in their shared antibacterial efficacy against similar bacterial pathogens. While sperabillins inhibit multiple biosynthetic pathways, negamycin's primary mechanism involves binding to bacterial ribosomes, stimulating miscoding, and inhibiting ribosome translocation, thereby disrupting bacterial protein synthesis. The common core structure, (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid, is a main constituent of negamycin, and related compounds have been targets for synthesis, suggesting a chemical and potentially functional relationship between these antibiotic classes. This shared chemical foundation may contribute to their analogous antibacterial profiles, even if their precise molecular targets differ.

Table 2: Analogous Activities: Sperabillin vs. Negamycin (This table is designed to be interactive, allowing users to filter by compound class or mechanism.)

| Compound Class | Origin | Key Antibacterial Spectrum | Primary Mechanism of Action |

| Sperabillins | Pseudomonas fluorescens YK-437 nih.govnih.gov | Gram-negative and Gram-positive bacteria, including resistant strains (e.g., P. aeruginosa, S. aureus) nih.govnih.gov | Inhibition of DNA, RNA, protein, and cell wall biosynthesis (Sperabillin A) nih.gov |

| Negamycin | Streptomyces | Gram-negative and Gram-positive bacteria (e.g., Enterobacteriaceae, P. aeruginosa, S. aureus) | Binds to ribosomes, stimulates miscoding, inhibits ribosome translocation, inhibits bacterial protein synthesis |

Biosynthetic Pathways of Sperabillin B

Origin and Production in Natural Microorganisms

Sperabillin B is a natural product synthesized by a Gram-negative bacterium. nih.gov This antibiotic, along with its analogs sperabillin A, C, and D, is isolated from the culture filtrate of the producing organism. nih.gov The discovery of this compound was the result of screening microorganisms for new antibacterial agents. nih.gov

The bacterium responsible for producing this compound was identified and characterized as Pseudomonas fluorescens strain YK-437. nih.gov Pseudomonas fluorescens is a common, rod-shaped bacterium known for its metabolic versatility. wikipedia.org As a species, P. fluorescens is characterized by the presence of multiple flagella for motility and its ability to thrive in soil and water environments. wikipedia.org These bacteria are obligate aerobes, though some strains can utilize nitrate (B79036) as an electron acceptor in the absence of oxygen. wikipedia.org Optimal growth for P. fluorescens typically occurs between 25–30°C. wikipedia.org The species is generally positive for the oxidase test and is recognized for its production of heat-stable lipases and proteases. wikipedia.org

Below is a table summarizing the general characteristics of the Pseudomonas fluorescens species.

| Characteristic | Description |

| Gram Stain | Negative |

| Shape | Rod |

| Motility | Motile via multiple flagella |

| Respiration | Obligate Aerobe |

| Optimal Growth Temp. | 25-30°C |

| Key Enzymes | Oxidase, Lipases, Proteases |

Proposed Biosynthetic Precursors and Intermediates

Scientific literature detailing the specific biosynthetic precursors and intermediates involved in the formation of this compound is not currently available. The molecular structure of this compound suggests a hybrid biosynthetic pathway, likely involving precursors from both amino acid and fatty acid metabolism to form its core components: a (3R,5R)-3-amino-6-[(2E,4Z)-2,4-heptadienoylamino]-5-hydroxyhexanoic acid backbone linked to an amidinopropane group. However, without dedicated isotope labeling studies or genetic analysis, the precise starting molecules remain unconfirmed.

Enzymatic Steps and Genetic Underpinnings

There is currently no published research identifying the specific biosynthetic gene cluster (BGC) responsible for this compound production in Pseudomonas fluorescens YK-437. Consequently, the enzymatic steps, including the roles of potential non-ribosomal peptide synthetases (NRPS), polyketide synthases (PKS), or tailoring enzymes that would be required for its assembly, have not been elucidated.

Bioengineering Approaches for Enhanced Production

As the biosynthetic pathway and its genetic basis are unknown, there are no reports of bioengineering approaches being applied to enhance the production of this compound. Such efforts would require the identification and manipulation of the sperabillin biosynthetic gene cluster.

Advanced Analytical Methodologies for Sperabillin B Research

Separation and Purification Techniques

The initial isolation of Sperabillin B from its fermentation source involves multi-step separation and purification processes designed to separate it from other sperabillin analogues and impurities. Current time information in Tokyo, JP.

Preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a key technique used in the final purification stages of this compound. Current time information in Tokyo, JP. This method separates compounds based on their hydrophobicity. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. Less polar compounds, like this compound, interact more strongly with the stationary phase, leading to longer retention times compared to more polar impurities. By using a gradient elution, where the polarity of the mobile phase is decreased over time (by increasing the organic solvent concentration), compounds are eluted in order of increasing hydrophobicity, allowing for the collection of a highly purified fraction of this compound.

| Parameter | Typical Specification for Preparative RP-HPLC |

| Stationary Phase | C18 (Octadecylsilyl) bonded silica |

| Mobile Phase | A mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like trifluoroacetic acid (TFA) to improve peak shape. |

| Elution Mode | Gradient elution (varying mobile phase composition) |

| Detection | UV Detector |

| Flow Rate | Higher than analytical HPLC, dependent on column diameter |

| Objective | Isolate and purify large quantities of the target compound |

For the initial isolation and preliminary purification of sperabillins, including this compound, from the fermentation broth, column chromatography is employed. Current time information in Tokyo, JP. Specifically, cation-exchange chromatography is a critical step. Current time information in Tokyo, JP. This technique separates molecules based on their net positive charge.

The process involves:

Loading: The sample, at a specific pH where this compound carries a net positive charge, is loaded onto a column packed with a cation-exchange resin (e.g., cation-exchange Sephadex), which has negatively charged functional groups. Current time information in Tokyo, JP.

Binding: The positively charged this compound binds to the negatively charged resin, while neutral or negatively charged impurities pass through the column.

Elution: The bound this compound is then eluted by changing the pH or, more commonly, by increasing the ionic strength of the elution buffer (e.g., using a salt gradient). The salt ions compete with the bound compound for the resin's exchange sites, releasing this compound.

Activated carbon chromatography is also utilized in the purification scheme to remove various organic impurities. Current time information in Tokyo, JP.

| Technique | Principle | Application in this compound Purification |

| Cation-Exchange Chromatography | Separation based on net positive surface charge. | Isolation from fermentation broth by binding to negatively charged resins like cation-exchange Sephadex. Current time information in Tokyo, JP. |

| Activated Carbon Chromatography | Adsorption of organic impurities onto a porous carbon matrix. | Removal of non-polar and colored impurities. Current time information in Tokyo, JP. |

Quantitative Analysis and Detection Methods

Once purified, this compound must be accurately detected and quantified. Spectroscopic and spectrometric methods are central to this aspect of research.

While the foundational research on this compound does not specify the use of Liquid Chromatography-Mass Spectrometry (LC-MS/MS), this modern technique is the standard for the highly sensitive and selective quantitative analysis of antibiotics in complex matrices. In a hypothetical application for this compound research, LC-MS/MS would offer significant advantages. The liquid chromatography component separates this compound from matrix components, and the tandem mass spectrometer provides definitive identification and quantification based on its unique mass-to-charge ratio (m/z) and its fragmentation patterns. This method is particularly valuable for pharmacokinetic studies, requiring the measurement of low concentrations of the drug in biological fluids.

Ultraviolet-Visible (UV-Vis) spectroscopy was a key analytical tool used in the original characterization of the sperabillin compounds. Current time information in Tokyo, JP. When coupled with a chromatographic technique like HPLC, a UV-Vis detector allows for the continuous monitoring of the column eluent. Compounds that absorb UV or visible light, such as this compound, can be detected as they exit the column. The intensity of the light absorption is directly proportional to the concentration of the compound in the eluent, allowing for quantification based on a standard curve. The specific wavelength(s) at which the compound shows maximum absorbance (λmax) is used for detection to ensure maximum sensitivity.

Sample Preparation and Matrix Considerations

The available scientific literature primarily details the isolation of this compound from bacterial fermentation culture media. Current time information in Tokyo, JP. The sample preparation from this matrix involves several chromatographic steps, including the use of cation-exchange resins and activated carbon to capture the target compound and remove impurities prior to final purification by HPLC. Current time information in Tokyo, JP.

For the analysis of this compound in other biological matrices, such as plasma, serum, or tissue, specific sample preparation protocols would need to be developed. These protocols would aim to efficiently extract the analyte, remove interfering substances like proteins and lipids, and concentrate the sample. Common techniques for such matrices include:

Protein Precipitation (PPT): An organic solvent (e.g., acetonitrile or methanol) is added to the sample to denature and precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent.

Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid adsorbent that selectively retains the analyte or the interfering components. The analyte is then eluted with a suitable solvent.

The choice of method depends on the physicochemical properties of this compound, the nature of the sample matrix, the required sensitivity, and the analytical technique to be used for subsequent analysis.

Future Directions in Sperabillin B Research

Development of Novel Synthetic Analogues with Modified Biological Activity

The development of novel synthetic analogues of Sperabillin B represents a crucial future direction to enhance its therapeutic utility. Structure-activity relationship (SAR) studies are paramount in this endeavor, providing insights into how structural modifications influence biological activity, potency, selectivity, and pharmacokinetic properties nih.govbio-fount.com. Given that this compound is structurally related to Sperabillin A, which exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria and demonstrates strong inhibition of human umbilical vein endothelial (HUVE) cell proliferation, as well as anti-tumor activity against B16 melanoma in mice, rational design of analogues can target these or other specific biological pathways uni.lu.

Future research will focus on systematically modifying the core structure of this compound. This includes alterations to the amino acid backbone, the amidinoethylamino moiety, or the sorbyl portion, which are key structural features of the sperabillin class uni.lu. By introducing various functional groups or altering stereochemistry, researchers aim to:

Enhance Potency: Develop analogues with improved binding affinity to their biological targets, leading to lower effective concentrations.

Broaden Spectrum of Activity: Design compounds effective against a wider range of pathogens, including multi-drug resistant strains, or explore novel applications beyond antibacterial effects, such as anti-proliferative or anti-tumor activities, building on the observations for Sperabillin A.

Improve Selectivity: Create analogues that specifically target bacterial or cancerous cells while minimizing off-target effects on host cells.

Optimize Pharmacokinetic Properties: Modify analogues to improve absorption, distribution, metabolism, and excretion (ADME) profiles, leading to better bioavailability and reduced degradation in biological systems.

Such efforts often involve high-throughput screening of libraries of rationally designed compounds, followed by detailed SAR analysis to identify lead candidates with superior therapeutic profiles.

In-depth Elucidation of Molecular Mechanisms and Biological Targets

A significant gap in the current understanding of this compound lies in the precise elucidation of its molecular mechanisms of action and specific biological targets. While its classification as an antibiotic suggests interference with bacterial vital processes, the exact proteins, enzymes, or pathways it interacts with at a molecular level remain largely undefined. In-depth research in this area is critical for the rational development of more effective and targeted therapies.

Future studies will employ advanced biochemical and biophysical techniques to unravel these intricate details:

Proteomic Profiling: Techniques such as comparative proteomics can identify global changes in protein expression or modification within target cells upon exposure to this compound, providing clues about affected cellular pathways nih.gov.

Molecular Docking and Dynamics Simulations: Computational methods, including molecular docking and molecular dynamics (MD) simulations, can predict potential binding sites on target proteins and model the interactions between this compound and these targets at an atomic level uni.lu. These computational insights can then guide experimental validation.

Target Identification Assays: Direct binding assays, enzyme inhibition studies, and genetic screens can pinpoint specific proteins or enzymes that are directly modulated by this compound.

Pathway Mapping: Once initial targets are identified, downstream effects and the broader biological pathways affected by this compound can be mapped, revealing the cascade of events leading to its observed biological effects.

Understanding the precise molecular targets and mechanisms will not only facilitate the rational design of more potent and selective analogues but also help in predicting potential side effects and identifying resistance mechanisms, thereby guiding strategies to overcome them.

Chemoenzymatic Synthesis and Biosynthetic Pathway Engineering

The complex chemical structure of natural products like this compound often presents challenges for traditional chemical synthesis. Chemoenzymatic synthesis, which combines the unparalleled selectivity of enzymatic catalysis with the versatility of chemical transformations, offers a powerful and sustainable alternative for its production and the generation of novel derivatives uni.lu.

Future directions in this area include:

Biosynthetic Pathway Elucidation and Engineering: As this compound is a natural product from Pseudomonas fluorescens, a key future direction is the comprehensive elucidation of its native biosynthetic pathway. This involves identifying all genes and enzymes responsible for its biosynthesis. Once understood, these pathways can be engineered in the native producer or heterologous hosts (such as Escherichia coli or other amenable microorganisms).

Combinatorial Biosynthesis: Manipulating the biosynthetic machinery to produce "new-to-nature" sperabillin analogues. By introducing or modifying specific enzymatic steps, researchers can generate structural variants that may possess improved biological activities or novel therapeutic properties not found in the natural compound. This could involve altering precursor availability, modifying enzyme specificities, or introducing new enzymatic steps.

Sustainable Production: Leveraging engineered microbial cell factories for the sustainable and scalable production of this compound and its derivatives, reducing reliance on complex and often less efficient chemical synthesis methods.

These advancements in chemoenzymatic synthesis and biosynthetic pathway engineering hold immense promise for overcoming current limitations in the access and diversification of this compound, paving the way for its broader exploration as a therapeutic agent.

Q & A

Q. What frameworks guide the prioritization of this compound derivatives for preclinical testing?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.